

## Mass Spectrometry Characterization of H-Met-OtBu.HCI: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry characterization of the peptide derivative **H-Met-OtBu.HCI** (L-Methionine tert-butyl ester hydrochloride). The following sections detail expected mass spectral data, potential fragmentation pathways, and a generalized experimental protocol for analysis, offering a baseline for comparison with alternative analytical techniques or other peptide derivatives.

## **Physicochemical Properties**

The fundamental properties of **H-Met-OtBu.HCI** are essential for its characterization by mass spectrometry.

Property	Value	Source	
Molecular Formula	C9H19NO2S·HCI	[1]	
Molecular Weight	241.78 g/mol	[1]	
Monoisotopic Mass (free base)	205.1191 g/mol	Calculated	
Appearance	White to off-white solid	[1]	



# Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like peptides and their derivatives. For **H-Met-OtBu.HCI**, analysis in positive ion mode is standard, leading to the detection of the protonated molecule, [M+H]+.

## **Expected Mass-to-Charge Ratios**

The primary ion expected in the mass spectrum of **H-Met-OtBu.HCI** is the protonated molecule. Due to the presence of a methionine residue, oxidation products are commonly observed. Methionine can be oxidized to methionine sulfoxide (+16 Da) or, under harsher conditions, to methionine sulfone (+32 Da), although a +34 Da modification to homocysteic acid has also been reported in heavily oxidized samples.[2][3]

lon	Description	Calculated m/z
[M+H]+	Protonated H-Met-OtBu	206.1264
[M+H+16]+	Protonated Methionine Sulfoxide form	222.1213
[M+H+32]+	Protonated Methionine Sulfone form	238.1162

# **Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis**

Tandem mass spectrometry provides structural information by fragmenting the precursor ion (e.g., [M+H]+) and analyzing the resulting fragment ions. The fragmentation of **H-Met-OtBu.HCI** is expected to follow pathways characteristic of both the amino acid ester and the methionine side chain.

## **Predicted Fragmentation Pattern**

The primary fragmentation pathways for the [M+H]+ ion of **H-Met-OtBu.HCI** are predicted to be:



- Loss of the tert-butyl group: A characteristic fragmentation for tert-butyl esters is the neutral loss of isobutylene (56 Da).
- Loss of the entire ester group: Cleavage can result in the loss of the tert-butoxycarbonyl group.
- Methionine side-chain fragmentation: A signature fragmentation for methionine-containing
  peptides is the neutral loss of the entire side chain (methanethiol, CH3SH, 48 Da) or a
  portion of it. Collision-induced dissociation (CID) of peptides with oxidized methionine often
  results in a neutral loss of 64 Da (methanesulfenic acid, CH3SOH).

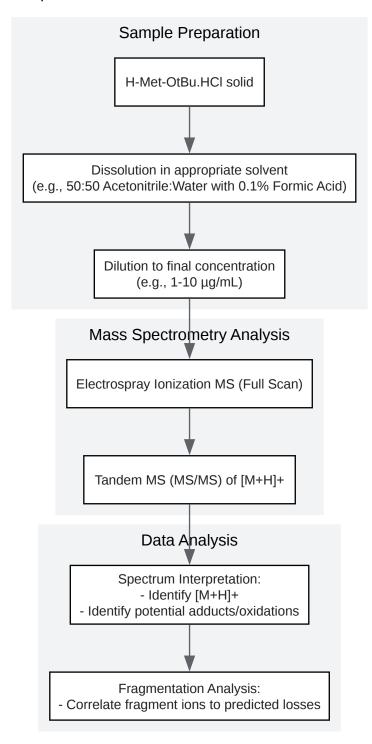
Precursor Ion (m/z)	Fragment Ion	Neutral Loss	Fragment m/z (calculated)	Description
206.1264	[M+H - C4H8]+	56.0626	150.0638	Loss of isobutylene from the tert-butyl ester
206.1264	[M+H - C4H9O]+	73.0653	133.0611	Loss of the tert- butoxy group
206.1264	[M+H - CH3SH]+	48.0034	158.1230	Loss of methanethiol from the methionine side chain
222.1213	[M+H+16 - CH3SOH]+	64.0000	158.1213	Loss of methanesulfenic acid from oxidized methionine

## **Experimental Workflow and Protocols**

A generalized workflow for the characterization of **H-Met-OtBu.HCI** by mass spectrometry is outlined below.



#### Experimental Workflow for MS Characterization



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Caption: General workflow for the mass spectrometric characterization of **H-Met-OtBu.HCI**.



### **Detailed Experimental Protocol**

The following provides a representative protocol for the analysis of **H-Met-OtBu.HCI** using an electrospray ionization mass spectrometer.

#### 1. Sample Preparation:

- · Accurately weigh approximately 1 mg of H-Met-OtBu.HCl.
- Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the same solvent to a final concentration of 10 μg/mL for direct infusion analysis.

#### 2. Mass Spectrometry Analysis:

- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.
- ESI Source Parameters (Positive Ion Mode):
- Capillary Voltage: 3.5 4.5 kV
- Cone Voltage: 20 40 V
- Source Temperature: 100 150 °C
- Desolvation Gas (N2) Flow: 500 800 L/hr
- Desolvation Temperature: 250 400 °C
- MS Acquisition (Full Scan):
- Mass Range: m/z 50 500
- · Scan Time: 1 second
- MS/MS Acquisition (Product Ion Scan):
- Select the [M+H]+ ion (m/z 206.13) as the precursor ion.
- Use collision-induced dissociation (CID) with argon as the collision gas.
- Vary the collision energy (e.g., 10-30 eV) to observe different fragmentation patterns.

#### 3. Data Analysis:

- Process the acquired spectra using the instrument's software.
- Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass.

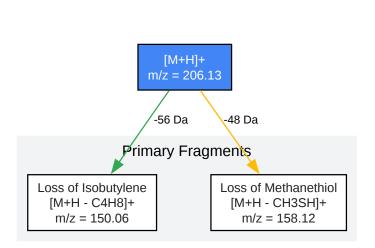


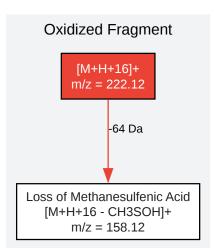
• Identify and assign structures to the major fragment ions observed in the MS/MS spectrum.

## **Logical Relationship of Fragmentation**

The fragmentation of **H-Met-OtBu.HCI** can be visualized as a series of logical steps starting from the precursor ion.

#### Predicted Fragmentation Pathway of [M+H]+





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Caption: Predicted fragmentation pathways for the protonated molecule of **H-Met-OtBu.HCI**.

This guide provides a foundational understanding of the mass spectrometric behavior of **H-Met-OtBu.HCI**. The presented data and protocols can be used as a reference for method development, quality control, and comparative studies in peptide and drug discovery research.

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